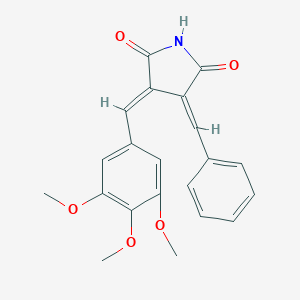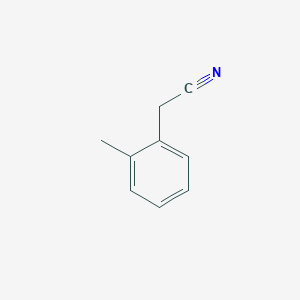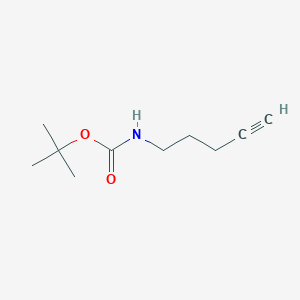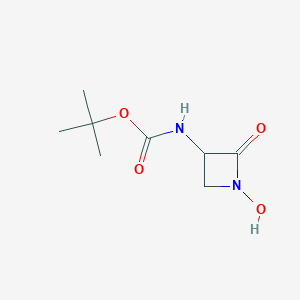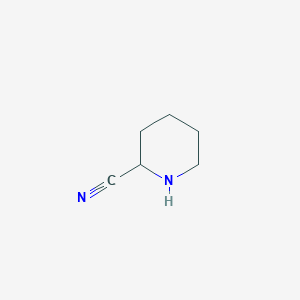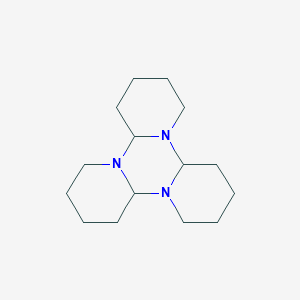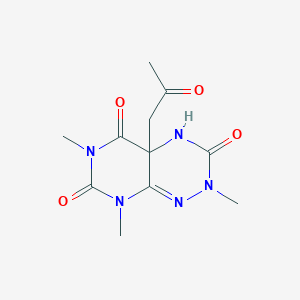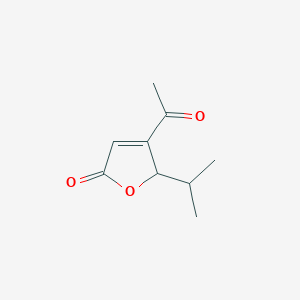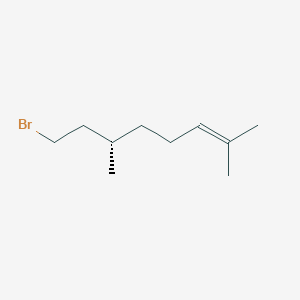
1,2-Dichloréthane-d4
Vue d'ensemble
Description
1,2-Dichloroethane-d4 (1,2-DCE-d4) is an isotopically labeled version of the organic compound 1,2-Dichloroethane (1,2-DCE). This compound is a colorless, volatile liquid with an ether-like odor. It is most commonly used as a solvent in a variety of industrial processes, including the synthesis of specialty chemicals and pharmaceuticals. Due to its low boiling point, 1,2-DCE-d4 is also used as a refrigerant in refrigeration systems. In addition, it has been used as a reagent in a variety of scientific research applications.
Applications De Recherche Scientifique
Solvant RMN
Le 1,2-Dichloréthane-d₄ est un excellent solvant pour la spectroscopie de résonance magnétique nucléaire (RMN). Sa nature deutérée garantit une interférence minimale avec les signaux RMN d'autres composés, ce qui en fait un choix précieux pour analyser les structures et les interactions moléculaires .
Étalon interne pour l'analyse des COV
Dans les études environnementales, les chercheurs analysent souvent les composés organiques volatils (COV) dans les échantillons d'eau. Le 1,2-Dichloréthane-d₄ agit comme étalon interne lors de l'analyse des COV par chromatographie en phase gazeuse-spectrométrie de masse (GC-MS). Son comportement connu aide à la quantification et au contrôle de la qualité .
Réactif de terminaison de chaîne en synthèse de polymères
Le poly(oxyde d'éthylène-d₄), un polymère avec des unités d'oxyde d'éthylène deutérées, trouve des applications dans divers domaines. Le 1,2-Dichloréthane-d₄ sert de réactif de terminaison de chaîne lors de la synthèse de ce polymère. En incorporant des segments marqués au deutérium, les chercheurs peuvent étudier les propriétés et le comportement des polymères .
Mécanisme D'action
Target of Action
1,2-Dichloroethane-d4 is a deuterated derivative of 1,2-dichloroethane . It is primarily used as a solvent for nuclear magnetic resonance (NMR) analysis . It also serves as a surrogate standard during the analysis of volatile organic compounds (VOC) in water by gas chromatography-mass spectrometry (GC-MS) . Therefore, its primary targets are the molecules being analyzed in these applications.
Mode of Action
In NMR analysis, 1,2-Dichloroethane-d4 acts as a solvent, providing a medium for the sample to be analyzed . In GC-MS analysis, it serves as a surrogate standard, providing a reference for the identification and quantification of VOCs .
Biochemical Pathways
It’s worth noting that bacteria capable of metabolizing 1,2-dichloroethane have been identified . This metabolism has become a model for bacterial hydrolytic dehalogenation of chlorinated aliphatic compounds .
Pharmacokinetics
A study on the inhalation kinetics of 1,2-dichloroethane in rats showed that the rate curves in all the pretreatment regimens showed saturable dependence on edc concentration . These saturable dependencies appeared to be associated with enzymatic metabolism .
Result of Action
As a solvent and surrogate standard, the primary result of 1,2-Dichloroethane-d4’s action is the successful analysis of samples in NMR and GC-MS
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,2-Dichloroethane-d4 plays a significant role in biochemical reactions, particularly as a solvent in NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules by providing a stable environment for these interactions to occur. The deuterium atoms in 1,2-Dichloroethane-d4 reduce the background noise in NMR spectra, allowing for clearer observation of biochemical interactions . This compound is also used as a surrogate standard in the analysis of volatile organic compounds in water by gas chromatography-mass spectrometry (GC-MS) .
Cellular Effects
1,2-Dichloroethane-d4 has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Exposure to 1,2-Dichloroethane-d4 can lead to changes in the expression of genes involved in detoxification and stress response pathways . Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 1,2-Dichloroethane-d4 involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to changes in their activity. For example, 1,2-Dichloroethane-d4 can inhibit or activate enzymes involved in detoxification pathways . It can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and alter gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dichloroethane-d4 can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical effects . Long-term exposure to 1,2-Dichloroethane-d4 in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1,2-Dichloroethane-d4 vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including liver and kidney damage . Studies have shown that high doses of 1,2-Dichloroethane-d4 can lead to oxidative stress, inflammation, and cell death . Threshold effects have been observed, where certain dosages result in significant changes in cellular and organ function .
Metabolic Pathways
1,2-Dichloroethane-d4 is involved in several metabolic pathways. It can be metabolized by enzymes such as haloalkane dehalogenase, which converts it into less toxic compounds . This metabolism involves the hydrolytic dehalogenation of 1,2-Dichloroethane-d4, leading to the formation of glycolate, which can enter central metabolic pathways . The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, 1,2-Dichloroethane-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules . This can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
1,2-Dichloroethane-d4 can localize to specific subcellular compartments, where it exerts its biochemical effects. It may be directed to certain organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in various compartments . For example, 1,2-Dichloroethane-d4 can accumulate in the endoplasmic reticulum, where it can affect protein folding and detoxification processes .
Propriétés
IUPAC Name |
1,2-dichloro-1,1,2,2-tetradeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLDOOZREJYCGB-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17060-07-0 | |
| Record name | Ethane-1,1,2,2-d4, 1,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17060-07-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neutron diffraction studies of liquid 1,2-dichloroethane-d4 have provided valuable insights into its molecular structure and behavior. These studies revealed that 1,2-dichloroethane exists in two conformations: trans and gauche. [] Furthermore, they allowed for the determination of intramolecular structural parameters and the populations of each conformer at different temperatures. [] The studies also highlighted the impact of temperature on the molecular arrangements, demonstrating significant structural changes due to both density variations and shifts in the conformational equilibrium with increasing temperature. []
A: 1,2-dichloroethane-d4 forms inclusion compounds with TATM, where the TATM molecules create "bottleneck" channels within the crystal lattice. [] The 1,2-dichloroethane-d4 guest molecules are found exclusively in the trans conformation within these channels. [] Interestingly, two different crystal forms have been observed for this inclusion compound: a triclinic P-1 structure and a less common monoclinic P21/c form. []
A: The use of deuterated compounds like 1,2-dichloroethane-d4 offers distinct advantages in various spectroscopic techniques. Specifically, in neutron diffraction, deuterium has a significantly different scattering cross-section compared to hydrogen, enabling researchers to better differentiate between inter- and intramolecular interactions. [, ] In NMR spectroscopy, deuterium substitution provides valuable information about molecular dynamics and conformational changes through techniques like deuterium NMR. []
A: Gaining a deeper understanding of the structural and dynamic properties of molecules like 1,2-dichloroethane-d4 is crucial in various scientific fields. This knowledge can help refine computational models for predicting the behavior of similar molecules and improve our understanding of molecular recognition and host-guest interactions, which are fundamental to pharmaceutical development and materials science. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




